molecular formula C12H11N3O8S2 B14631859 2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid CAS No. 54536-48-0

2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid

Cat. No.: B14631859
CAS No.: 54536-48-0
M. Wt: 389.4 g/mol
InChI Key: SXFKOCVUVOXTKH-UHFFFAOYSA-N
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Description

2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of amino, nitro, and sulfonic acid groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid typically involves multiple steps, including nitration, sulfonation, and amination reactions. The process begins with the nitration of aniline derivatives, followed by sulfonation to introduce the sulfonic acid groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and sulfonation reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways enhances yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents like hydrogen or metal catalysts for reduction reactions .

Major Products

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules .

Properties

CAS No.

54536-48-0

Molecular Formula

C12H11N3O8S2

Molecular Weight

389.4 g/mol

IUPAC Name

2-amino-5-(2-nitro-4-sulfoanilino)benzenesulfonic acid

InChI

InChI=1S/C12H11N3O8S2/c13-9-3-1-7(5-12(9)25(21,22)23)14-10-4-2-8(24(18,19)20)6-11(10)15(16)17/h1-6,14H,13H2,(H,18,19,20)(H,21,22,23)

InChI Key

SXFKOCVUVOXTKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)N

Origin of Product

United States

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